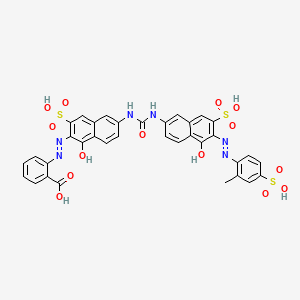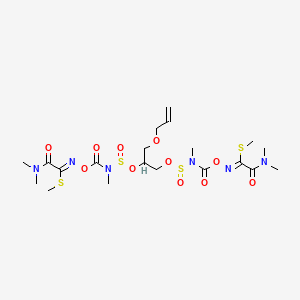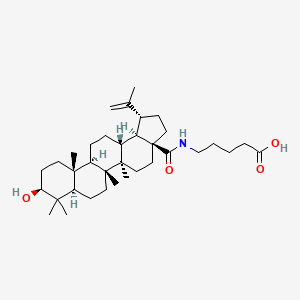
2-Mecaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt is a chemical compound with the molecular formula C14H14N2OS2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is derived from 2-mercaptobenzothiazole, a well-known organosulfur compound used in the vulcanization of rubber .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt typically involves the reaction of 2-mercaptobenzothiazole with 1-(2-hydroxyethyl)pyridinium. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of 2-mercaptobenzothiazole .
Wissenschaftliche Forschungsanwendungen
2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly for its potential anti-inflammatory and anticancer activities.
Industry: It is used as a corrosion inhibitor in metalworking and as an additive in rubber production.
Wirkmechanismus
The mechanism of action of 2-mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: A precursor to the compound, known for its use in rubber vulcanization.
Benzothiazole: A related compound with applications in organic synthesis and as a corrosion inhibitor.
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom, used in various chemical reactions.
Uniqueness
2-Mercaptobenzothiazole 1-(2-hydroxyethyl)pyridinium salt is unique due to its combination of the mercaptobenzothiazole and pyridinium moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5468-43-9 |
|---|---|
Molekularformel |
C14H14N2OS2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
1,3-benzothiazole-2-thiolate;2-pyridin-1-ium-1-ylethanol |
InChI |
InChI=1S/C7H10NO.C7H5NS2/c9-7-6-8-4-2-1-3-5-8;9-7-8-5-3-1-2-4-6(5)10-7/h1-5,9H,6-7H2;1-4H,(H,8,9)/q+1;/p-1 |
InChI-Schlüssel |
SKFKQRIBZKXTSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CCO.C1=CC=C2C(=C1)N=C(S2)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)





